N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz) N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17972158
InChI: InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32-,33-/m1/s1
SMILES:
Molecular Formula: C38H35N5O6
Molecular Weight: 657.7 g/mol

N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)

CAS No.:

Cat. No.: VC17972158

Molecular Formula: C38H35N5O6

Molecular Weight: 657.7 g/mol

* For research use only. Not for human or veterinary use.

N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz) -

Specification

Molecular Formula C38H35N5O6
Molecular Weight 657.7 g/mol
IUPAC Name N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32-,33-/m1/s1
Standard InChI Key LPICNYATEWGYHI-WRVRXEDSSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Introduction

Chemical Structure and Molecular Properties

Molecular Composition and Identifiers

Dmt-Da-Bz is characterized by its dual protective groups: a 4,4'-dimethoxytrityl (DMT) moiety at the 5'-hydroxyl and a benzoyl group at the N6 position of the adenine base. These modifications stabilize the nucleoside during phosphoramidite-based oligonucleotide synthesis, preventing undesired side reactions. The compound’s chemical identifiers include:

PropertyValue
CAS Number64325-78-6
Molecular FormulaC38H35N5O6\text{C}_{38}\text{H}_{35}\text{N}_5\text{O}_6
Molecular Weight657.71 g/mol
SynonymsDMT-Bz-dA, N6-Bz-DMT-dA

The DMT group is photolabile, allowing selective deprotection under acidic conditions (e.g., 3% trichloroacetic acid), while the benzoyl group requires basic treatment (e.g., aqueous ammonia) for removal .

Structural Features and Protective Group Dynamics

The spatial arrangement of Dmt-Da-Bz ensures compatibility with automated synthesizers. The bulky DMT group at the 5' position sterically hinders premature coupling, ensuring sequential nucleotide addition. Meanwhile, the N6-benzoyl modification prevents base-mediated side reactions, such as depurination, during prolonged synthesis cycles. Comparative studies indicate that the benzoyl group’s electron-withdrawing properties enhance the stability of the glycosidic bond, reducing unintended cleavage by 15–20% compared to acetyl-protected analogs.

Synthesis and Production

Stepwise Synthesis Process

The synthesis of Dmt-Da-Bz involves two primary steps:

  • 5'-DMT Protection: Treatment of 2'-deoxyadenosine with 4,4'-dimethoxytrityl chloride in anhydrous pyridine yields the 5'-DMT-protected intermediate. This reaction typically achieves 85–90% efficiency under inert atmospheres.

  • N6-Benzoylation: The intermediate is reacted with benzoyl chloride in tetrahydrofuran (THF) using dimethylaminopyridine (DMAP) as a catalyst. This step proceeds at room temperature for 12–16 hours, yielding Dmt-Da-Bz with >95% purity after column chromatography .

Optimization and Yield Considerations

Critical parameters include reaction temperature, solvent polarity, and catalyst concentration. For instance, increasing DMAP loading from 0.1 to 0.3 equivalents improves benzoylation yields by 12%, though excess catalyst can lead to O-benzoylation byproducts. Final purification via silica gel chromatography (eluent: 5–10% methanol in dichloromethane) isolates the product with ≤0.5% impurity levels, as confirmed by HPLC.

Applications in Oligonucleotide Synthesis

Role in Solid-Phase DNA Synthesis

Dmt-Da-Bz is a precursor to phosphoramidite derivatives used in automated DNA synthesizers. The 5'-DMT group enables iterative coupling cycles by temporarily blocking the 5'-hydroxyl, while the benzoyl group stabilizes the adenine base during prolonged exposure to acidic and oxidative conditions. Oligonucleotides synthesized using Dmt-Da-Bz exhibit 99.5% coupling efficiency per cycle, critical for constructing long (>100-mer) sequences .

Impact on Gene Therapy and Diagnostics

Dmt-Da-Bz-derived oligonucleotides are integral to antisense therapies targeting mRNA in diseases like Duchenne muscular dystrophy. For example, phosphorothioate-modified antisense oligonucleotides (ASOs) incorporating this nucleoside show enhanced nuclease resistance, extending their half-life in serum by 3–5 hours compared to unmodified counterparts. In diagnostics, probes synthesized with Dmt-Da-Bz enable high-fidelity detection of single-nucleotide polymorphisms (SNPs) via fluorescence-based assays .

Research Insights and Technological Advancements

Mechanochemical Synthesis Approaches

A 2020 study demonstrated the use of Dmt-Da-Bz in solvent-free DNA synthesis via ball milling. This method reduced reaction times by 40% and eliminated toxic solvent waste, achieving 92% yield for a 20-mer oligonucleotide . The mechanochemical approach preserved the integrity of the DMT and benzoyl groups, confirming their robustness under shear stress.

Stability and Efficiency in Oligonucleotide Assembly

Comparative Analysis with Analogous Compounds

Dmt-Da-Bz vs. Phenoxyacetyl-Protected Analogs

While phenoxyacetyl groups offer faster deprotection (4 hours vs. 16 hours for benzoyl), they reduce oligonucleotide solubility in organic solvents by 20–25%, complicating large-scale synthesis. Conversely, Dmt-Da-Bz balances deprotection kinetics and solubility, making it preferable for high-throughput applications.

Future Directions in Research and Applications

Ongoing research explores Dmt-Da-Bz in CRISPR guide RNA synthesis and mRNA vaccine production. Innovations in enzymatic DNA synthesis may leverage its protective groups to reduce enzyme inhibition, potentially revolutionizing scalable oligonucleotide manufacturing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator